molecular formula C27H20BrN3O2 B8167102 methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B8167102
M. Wt: 498.4 g/mol
InChI Key: DOVMTXMFSAEYEK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then subjected to various protective group strategies and coupling reactions to introduce the trityl and ester functionalities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[3,4-b]pyridine core.

    Coupling Reactions: The trityl group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its bromine and trityl groups, in particular, make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 5-bromo-1-tritylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrN3O2/c1-33-26(32)24-23-17-22(28)18-29-25(23)31(30-24)27(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVMTXMFSAEYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=N2)Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XVII) (2.92 Kg, 11.4 mol) in anhydrous DCM (88 L) was added TEA (2.38 L, 17.1 mol). The solution was cooled to 0° C. before adding dropwise a solution of TrCl (4.0 Kg, 14.3 mol) in anhydrous DCM (51 L). The solution was warmed to room temperature and stirred for 20 hours. The reaction was then washed once with water (29 L), once with aqueous 25% NaCl (29 L), dried over Na2SO4 and concentrated to a volume of 3.0 L to give methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XXII) (5.69 Kg, 11.4 mol, 77.3% purity, 99.5% assay yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm 3.91 (s, 3H), 7.19 (d, J=8.4 Hz, 5H), 7.21-7.32 (m, 10H), 8.45 (d, J=2.4 Hz, 1H), 8.61 (d, J=2 Hz, 1H); ESIMS found C27H20BrN3O2 m/z 520.0 (M+Na).
Quantity
2.92 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.38 L
Type
reactant
Reaction Step One
Name
Quantity
88 L
Type
solvent
Reaction Step One
Name
Quantity
4 kg
Type
reactant
Reaction Step Two
Name
Quantity
51 L
Type
solvent
Reaction Step Two

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